Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
CAS No.: 2243516-30-3
Cat. No.: VC5816777
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243516-30-3 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 |
| IUPAC Name | methyl 2-azabicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)6-10-9;/h7,10H,2-6H2,1H3;1H |
| Standard InChI Key | LHHQTUUWJAIWKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C12CCC(CC1)CN2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane scaffold, a rigid structure comprising three fused six-membered rings. The nitrogen atom is positioned at the 2-position of the bicyclic system, while a methyl ester group occupies the 1-position. Protonation of the nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility.
Key structural attributes:
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IUPAC Name: Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
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SMILES: COC(=O)C12CCC(CC1)CN2.Cl
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InChIKey: LHHQTUUWJAIWKJ-UHFFFAOYSA-N
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.68 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Limited data; likely polar solvents |
The absence of extensive experimental data on melting/boiling points underscores the need for further characterization. Comparative analysis with analogous compounds, such as methyl bicyclo[2.2.2]octane-1-carboxylate (density: 1.060 g/cm³, boiling point: 75–76°C at 3 Torr), suggests that the nitrogen incorporation alters polarity and reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Bicyclic Framework Formation: Cyclization of a precursor amine and alkene via a [2+2+2] cycloaddition or related mechanism.
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Esterification: Reaction of the intermediate carboxylic acid with methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative pathway:
Industrial Manufacturing
Large-scale production optimizes reaction conditions (e.g., temperature, catalysts) and employs continuous flow reactors for efficiency. Automation ensures consistent purity (>95%), though specific yield data remain proprietary.
Biological and Pharmacological Applications
Medicinal Chemistry
The compound’s rigid structure mimics natural alkaloids, enabling interactions with biological targets:
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Enzyme Inhibition: The bicyclic system fits into active sites of proteases and kinases, making it a candidate for anticancer and antiviral agents.
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Neuropharmacology: Structural similarity to quinuclidine derivatives suggests potential in modulating neurotransmitter receptors (e.g., acetylcholine receptors) .
Drug Development
As a building block, it facilitates the synthesis of derivatives with enhanced bioavailability. For example, ester hydrolysis yields carboxylic acid analogs, which can be conjugated to prodrugs.
Current Research and Future Directions
Ongoing Studies
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Structure-Activity Relationships (SAR): Modifying the ester group to improve target affinity.
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Polymer Chemistry: Incorporating the bicyclic moiety into stimuli-responsive materials.
Challenges and Opportunities
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Synthetic Complexity: Streamlining cyclization steps to reduce costs.
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Biological Screening: Expanding assays to identify novel therapeutic applications.
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